molecular formula C23H48NO6P B563198 1-HEXADECANOYLGLYCOL-2-PHOSPHOCHOLINE CAS No. 101056-77-3

1-HEXADECANOYLGLYCOL-2-PHOSPHOCHOLINE

Cat. No.: B563198
CAS No.: 101056-77-3
M. Wt: 465.612
InChI Key: CORCYSWIDKFRAW-UHFFFAOYSA-N
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Description

1-Hexadecanoylglycol-2-phosphocholine is a synthetic phospholipid analog of interest in biochemical research. While its exact profile is compound-specific, this class of molecules serves as a valuable tool for studying cell membrane dynamics and lipid metabolism. Researchers utilize such compounds to investigate the role of phospholipids in cellular signaling and structure. In living systems, related phospholipids are degraded by enzymes like phospholipase A2 (PLA2) and lysophospholipase, which sequentially hydrolyze fatty acyl chains to produce metabolites like glycerophosphocholine (GPC) . The choline phospholipid metabolism pathway is a key area of study in several research fields, and alterations in metabolites like phosphocholine and GPC are a recognized hallmark in oncology research, detectable by magnetic resonance spectroscopy (MRS) techniques . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this compound for their specific applications.

Properties

CAS No.

101056-77-3

Molecular Formula

C23H48NO6P

Molecular Weight

465.612

IUPAC Name

(2-hydroxy-3-pentadec-1-enoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H48NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(25)22-30-31(26,27)29-20-18-24(2,3)4/h17,19,23,25H,5-16,18,20-22H2,1-4H3

InChI Key

CORCYSWIDKFRAW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Synonyms

1-HEXADECANOYLGLYCOL-2-PHOSPHOCHOLINE

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

HGPCh undergoes hydrolysis under both enzymatic and non-enzymatic conditions, a hallmark of phospholipid behavior.

a. Non-Enzymatic Hydrolysis
In aqueous environments, HGPCh is susceptible to acid- or base-catalyzed hydrolysis, cleaving ester bonds to yield lysophosphatidylcholine (lyso-PC) and free fatty acids. This process is pH-dependent, with optimal rates observed under alkaline conditions (pH > 9).

b. Enzymatic Hydrolysis
Phospholipase A₂ (PLA₂) selectively hydrolyzes the sn-2 ester bond of HGPCh, producing lyso-PC and hexadecanoic acid. Studies using synthetic phosphatidylcholines with modified sn-2 substituents (e.g., glycyl esters) demonstrated that PLA₂ retains activity even in the absence of an α-methylene group adjacent to the ester carbonyl .

SubstrateEnzymeReaction Rate (vs Natural Substrate)Products
HGPCh analog Bee-venom PLA₂50% slowerLyso-PC, hexadecanoic acid

Synthetic Modifications

HGPCh is synthesized via multi-step acylation and deprotection protocols.

a. Acylation
Lysophosphatidylcholine is acylated at the sn-2 position using N-Boc-protected dipeptides and dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP). This method achieves >90% yield under sonication at <25°C to prevent acyl migration :Lyso PC Boc dipeptideDCC DMAPHGPCh precursor\text{Lyso PC Boc dipeptide}\xrightarrow{\text{DCC DMAP}}\text{HGPCh precursor}b. Deprotection
The tert-butoxycarbonyl (Boc) group is removed using HCl in dioxane, yielding the free amine for further functionalization .

Transacylation and Remodeling

HGPCh participates in acyl-transfer reactions mediated by mitochondrial enzymes like tafazzin. In the presence of lysophosphatidylcholine (LPC), HGPCh donates its acyl group to regenerate phosphatidylcholine (PC) :HGPCh LPCLyso PC PC\text{HGPCh LPC}\rightleftharpoons \text{Lyso PC PC}This equilibrium-driven process is critical for maintaining membrane lipid diversity.

Interaction with Surfactants

In mixed micelles with Triton X-100 or polyethylene glycol (PEG)-lipids, HGPCh shows altered hydrolysis kinetics. PEGylation reduces aggregate size by 30–50% and modifies zeta potential from −19 mV (pure HGPCh) to −4 mV (PEG-stabilized), enhancing colloidal stability .

Key Mechanistic Insights

  • PLA₂ Catalysis : Despite structural modifications, PLA₂ retains catalytic efficiency due to conserved polar residues (e.g., His211/His212 in CerS6) that stabilize the tetrahedral intermediate during hydrolysis .
  • Acyl Transfer : Histidine residues act as nucleophiles in acyl-enzyme intermediates, facilitating direct acyl transfer without free fatty acid release .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 1-Hexadecanoylglycol-2-Phosphocholine with three related lysophospholipids and ether-linked analogs, drawing from evidence in the provided sources.

Structural and Functional Differences

Compound Molecular Formula Molecular Weight Key Features Biological Relevance
This compound Not explicitly listed Inferred ~500–600 Ester-linked C16 acyl chain at sn-1; glycol-phosphocholine head group at sn-2 Potential membrane fluidity modulation; possible signaling roles (analogous to LPC)
1-Hexadecyl Lysophosphatidic Acid C₁₉H₄₁O₇P 412.50 Ether-linked C16 alkyl chain at sn-1; hydroxyl group at sn-2; phosphate head group Lysophosphatidic acid (LPA) receptor activation; cell proliferation and migration
1-O-Hexadecyl-2-Eicosapentaenoyl-Phosphocholine C₄₄H₈₁NO₇P⁺ 767.09 Ether-linked C16 alkyl at sn-1; polyunsaturated C20:5 acyl chain at sn-2; phosphocholine head group Membrane dynamics; anti-inflammatory or pro-resolving lipid mediator precursor

Key Comparative Insights

Chain Linkage and Stability this compound contains an ester bond at sn-1, making it susceptible to hydrolysis by phospholipases, whereas ether-linked analogs (e.g., 1-Hexadecyl Lysophosphatidic Acid) exhibit greater metabolic stability due to their alkyl ether bonds . The glycol modification in the target compound may alter its solubility or interaction with lipid-binding proteins compared to conventional LPCs.

Head Group and Signaling Specificity Phosphocholine head groups (as in this compound and 1-O-Hexadecyl-2-Eicosapentaenoyl-Phosphocholine) are critical for interactions with choline transporters or acetylcholine receptors. In contrast, lysophosphatidic acid derivatives (e.g., 1-Hexadecyl Lysophosphatidic Acid) activate LPA-specific G-protein-coupled receptors, driving distinct downstream pathways .

Fatty Acid Chain Composition The C16:0 acyl chain in the target compound confers rigidity to membranes, while the polyunsaturated C20:5 chain in 1-O-Hexadecyl-2-Eicosapentaenoyl-Phosphocholine enhances membrane fluidity and may confer anti-inflammatory properties .

Q & A

Q. How can conflicting results in lipid extraction efficiency be resolved?

  • Methodology :
  • Protocol comparison : Test Bligh & Dyer vs. Folch methods side-by-side using spiked samples.
  • Recovery validation : Add a known quantity of deuterated this compound to tissue homogenates and quantify recovery via LC-MS.
  • Matrix effects : Adjust solvent ratios (e.g., chloroform:methanol:water) for tissues with high water content (e.g., brain vs. adipose) .

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